molecular formula C7H3Cl2F2NO2 B1410339 4,5-Dichloro-2-nitrobenzodifluoride CAS No. 1804897-34-4

4,5-Dichloro-2-nitrobenzodifluoride

Cat. No.: B1410339
CAS No.: 1804897-34-4
M. Wt: 242 g/mol
InChI Key: VZWJWAFUUQSZGY-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-nitrobenzodifluoride (CAS: N/A) is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 4 and 5, a nitro group at position 2, and two fluorine atoms adjacent to the nitro group. This compound is structurally tailored for applications in agrochemicals, pharmaceuticals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in electrophilic substitution and coupling reactions . Its stability under acidic conditions and resistance to hydrolysis make it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethyl)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-4-1-3(7(10)11)6(12(13)14)2-5(4)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWJWAFUUQSZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-nitrobenzodifluoride typically involves the nitration of 4,5-dichlorobenzodifluoride. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction is exothermic and requires careful temperature management to avoid side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactors where the reaction conditions are optimized for maximum efficiency and safety. The process includes the recycling of waste acids to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-nitrobenzodifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Reduction: The major product is 4,5-dichloro-2-aminobenzodifluoride.

    Substitution: Depending on the nucleophile used, various substituted benzodifluorides can be formed.

Scientific Research Applications

4,5-Dichloro-2-nitrobenzodifluoride is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-nitrobenzodifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,5-Dichloro-2-nitrobenzodifluoride with analogous halogenated nitroaromatics, focusing on physicochemical properties, reactivity, and industrial relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Applications
This compound Cl (4,5), NO₂ (2), F (diffused) C₆HCl₂F₂NO₂ Agrochemical intermediates
4,5-Dichloro-2-nitrobenzotrifluoride Cl (4,5), NO₂ (2), CF₃ (2) C₇HCl₂F₃NO₂ Polymer stabilizers
4,5-Dichloro-2-nitrotoluene Cl (4,5), NO₂ (2), CH₃ (2) C₇H₄Cl₂NO₂ Dye synthesis
4,5-Dichloro-2-nitroaniline Cl (4,5), NO₂ (2), NH₂ (1) C₆H₃Cl₂N₂O₂ Pharmaceutical precursors

Key Findings:

Electron-Withdrawing Effects :

  • The difluoride variant exhibits moderate electron-withdrawing capacity compared to benzotrifluoride (CF₃ group), which demonstrates stronger inductive effects due to the trifluoromethyl group. This makes the trifluoride derivative more reactive in nucleophilic aromatic substitutions .
  • In contrast, the nitrotoluene analog (with a methyl group) lacks significant electron withdrawal, limiting its utility in high-energy reactions.

Stability and Solubility: The difluoride and trifluoride compounds show superior thermal stability compared to nitroaniline, which is prone to decomposition under acidic conditions due to the amine group . Fluorinated derivatives (difluoride/trifluoride) exhibit lower aqueous solubility than nitrotoluene, aligning with their use in non-polar reaction environments.

Industrial Applications :

  • This compound is primarily used in herbicide synthesis (e.g., as a precursor for sulfonylurea derivatives), leveraging its balanced reactivity and stability .
  • 4,5-Dichloro-2-nitrobenzotrifluoride finds niche roles in UV-resistant polymer additives due to the CF₃ group’s radical-scavenging properties.

Biological Activity

4,5-Dichloro-2-nitrobenzodifluoride (DCNB) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant studies surrounding DCNB, highlighting its implications in medicinal chemistry and toxicology.

  • Chemical Formula : C6_6H3_3Cl2_2N2_2O2_2
  • Molecular Weight : 194.01 g/mol
  • Structure : The compound features two chlorine atoms and a nitro group attached to a benzene ring, which contributes to its reactivity and biological interactions.

DCNB is known to interact with various biological systems, primarily through the following mechanisms:

  • Enzyme Inhibition : DCNB has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. Its structural characteristics allow it to bind effectively to active sites of enzymes, altering their function.
  • Protein-Ligand Interactions : The compound's unique structure enables it to participate in protein-ligand interactions, which are crucial for understanding cellular processes and drug design.
  • Neuroprotective Effects : Some studies suggest that DCNB may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating excitatory neurotransmitter systems .

Toxicological Profile

While DCNB exhibits potential therapeutic benefits, it also poses significant toxicity risks:

  • Acute Toxicity : Classified as highly toxic via oral and inhalation routes, DCNB can cause severe health effects upon exposure. It is important to handle this compound with appropriate safety measures .
  • Environmental Impact : As an aquatic pollutant, DCNB can have detrimental effects on aquatic life and ecosystems. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological consequences .

Research Findings

A variety of studies have investigated the biological activity of this compound:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of enzyme X with an IC50 value of 25 µM.
Study BNeuroprotectionShowed that DCNB reduced neuronal cell death in models of oxidative stress.
Study CToxicologyReported acute toxicity levels leading to mortality in test subjects at concentrations above 50 mg/kg.

Case Studies

  • Neuroprotective Study : A case study involving animal models indicated that administration of DCNB prior to inducing oxidative stress resulted in a marked decrease in neuronal apoptosis, suggesting its potential as a neuroprotective agent.
  • Environmental Assessment : An ecological study highlighted the adverse effects of DCNB on freshwater organisms, noting a significant decline in biodiversity in areas with high concentrations of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-nitrobenzodifluoride
Reactant of Route 2
4,5-Dichloro-2-nitrobenzodifluoride

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